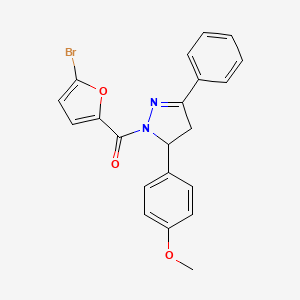

1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Description

This compound features a pyrazoline core substituted with a 5-bromofuran-2-carbonyl group, a 4-methoxyphenyl moiety at position 5, and a phenyl group at position 2.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c1-26-16-9-7-15(8-10-16)18-13-17(14-5-3-2-4-6-14)23-24(18)21(25)19-11-12-20(22)27-19/h2-12,18H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUJXKYKYTSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of the compound typically involves the reaction of 5-bromofuran-2-carboxylic acid with suitable amines or hydrazines under specific conditions to yield the desired pyrazole derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| 1H NMR | Signals at δ 6.84 (ArH), δ 7.32 (ArH), indicating aromatic protons; δ 10.62 and δ 10.81 for NH groups. |

| 13C NMR | Carbon signals corresponding to carbonyl groups and aromatic carbons observed at δ 156.71 and δ 164.85 ppm. |

| FTIR | Absorption bands at 3168.9 cm⁻¹ (N-H), 1682.4 cm⁻¹ (C=O amide). |

| Mass Spec | Molecular ion peak at m/z 310.9904 confirming the molecular weight. |

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound has shown potential in scavenging free radicals, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Activity

Molecular docking studies have suggested that the compound interacts favorably with cyclooxygenase-2 (COX-2) enzymes, indicating its potential as an anti-inflammatory agent. The binding affinity calculated was approximately -7.89 kcal/mol, suggesting strong interactions that could lead to effective inhibition of COX-2 activity.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to This compound possess moderate to good antimicrobial activity against various pathogens, including bacteria and fungi. This activity is attributed to the structural features of the pyrazole ring that enhance interaction with microbial cell membranes.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Effective in scavenging free radicals |

| Anti-inflammatory | Good binding affinity to COX-2 (−7.89 kcal/mol) |

| Antimicrobial | Moderate activity against bacteria and fungi |

Case Study 1: COX-2 Inhibition

A study focused on the molecular docking of various pyrazole derivatives revealed that modifications on the phenyl rings significantly influenced their binding affinity to COX-2. The compound showed promising results, warranting further investigation into its potential therapeutic applications in inflammatory diseases.

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals, highlighting its potential as a natural antioxidant agent suitable for food preservation or therapeutic use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- Chlorophenyl vs. Bromophenyl Analogs (): 5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a): Replacing bromine with chlorine reduces molecular weight (Cl: ~35.5 g/mol vs. The melting point for 4a is 126–128°C, and it was synthesized in 80% yield . 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2k): The bromophenyl group enhances intermolecular halogen bonding, as seen in crystallographic studies. The methylsulfonyl group further increases electron-withdrawing effects, improving stability but possibly reducing solubility .

Heterocyclic Core Modifications

- Furan vs. Thiophene ():

- Pyrazoline vs. The piperidine group enhances membrane permeability but adds steric bulk .

Functional Group Variations

- Methoxyphenyl vs. Nitrophenyl ():

- 4-(4-Bromophenyl)-2-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (2-2e) : The nitro group increases electron-withdrawing effects, which may enhance antimicrobial activity but reduce solubility. The melting point is 240–242°C .

- Fluorescent Sensor PFM (): 5-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole uses a methoxyphenyl group for fluorescence quenching in Fe³⁺ sensing, highlighting the role of substituents in electronic modulation .

Research Findings and Implications

- Structural Insights : The bromofuran carbonyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in halogen-containing analogs .

- Bioactivity Trends : Chlorine and bromine substituents improve antimicrobial activity, while nitro groups enhance antituberculosis effects but reduce solubility .

- Synthetic Feasibility : High yields (e.g., 80% for 4a ) suggest that pyrazoline derivatives with halogenated aromatics are synthetically accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.